molecular formula C7H6BrClS B14893641 (2-Bromo-3-chlorophenyl)(methyl)sulfane

(2-Bromo-3-chlorophenyl)(methyl)sulfane

Cat. No.: B14893641
M. Wt: 237.55 g/mol
InChI Key: BJTOGGUSDQIWHF-UHFFFAOYSA-N
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Description

(2-Bromo-3-chlorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H6BrClS It is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-chlorophenyl)(methyl)sulfane typically involves the bromination and chlorination of phenyl derivatives followed by the introduction of a methylsulfanyl group. One common method involves the reaction of 2-bromo-3-chlorophenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes followed by thiolation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-chlorophenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.

    Reduction Reactions: The compound can undergo reduction to form the corresponding thiophenol derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted phenyl derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiophenol derivatives.

Scientific Research Applications

(2-Bromo-3-chlorophenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2-Bromo-3-chlorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-chlorophenyl)(methyl)sulfane
  • 1-Bromo-4-chloro-2-(methylsulfanyl)benzene
  • 2-Chlorophenyl methyl sulfone

Uniqueness

(2-Bromo-3-chlorophenyl)(methyl)sulfane is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the methylsulfanyl group, allows for a wide range of chemical modifications and applications that may not be possible with similar compounds.

Properties

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

2-bromo-1-chloro-3-methylsulfanylbenzene

InChI

InChI=1S/C7H6BrClS/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3

InChI Key

BJTOGGUSDQIWHF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC=C1)Cl)Br

Origin of Product

United States

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